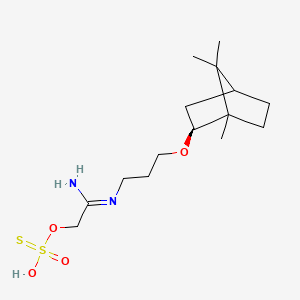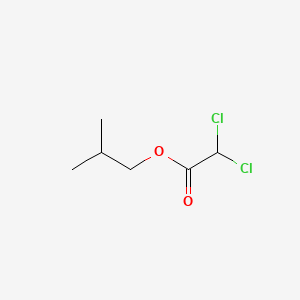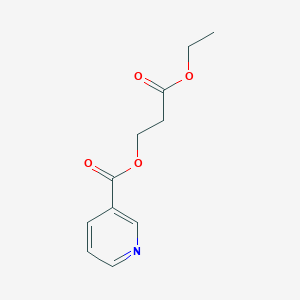
3-Ethoxy-3-oxopropyl pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-3-oxopropyl pyridine-3-carboxylate: is an organic compound that belongs to the class of pyridinecarboxylates It is characterized by the presence of an ethoxy group, a keto group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-3-oxopropyl pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with ethyl acetoacetate. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxy-3-oxopropyl pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethoxy-3-oxopropyl pyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized pyridine derivatives .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving pyridine derivatives. It is also used in the development of biochemical assays to investigate the activity of specific enzymes .
Medicine: Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. It is also used as a precursor in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-3-oxopropyl pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze esterification and hydrolysis reactions. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 2-oxo-3-piperidinecarboxylate: Similar in structure but contains a piperidine ring instead of a pyridine ring.
tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: Contains a piperidine ring and a tert-butyl group.
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: Contains a piperidine ring and a benzyl group.
Uniqueness: 3-Ethoxy-3-oxopropyl pyridine-3-carboxylate is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The pyridine ring enhances the compound’s ability to participate in various chemical reactions and interact with biological targets .
Propiedades
Número CAS |
49802-93-9 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
(3-ethoxy-3-oxopropyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO4/c1-2-15-10(13)5-7-16-11(14)9-4-3-6-12-8-9/h3-4,6,8H,2,5,7H2,1H3 |
Clave InChI |
KYPYJZHHAQLYKJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCOC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




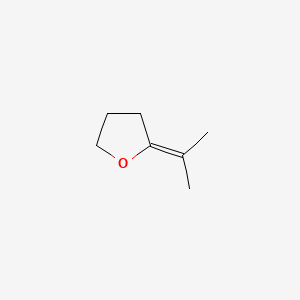

![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
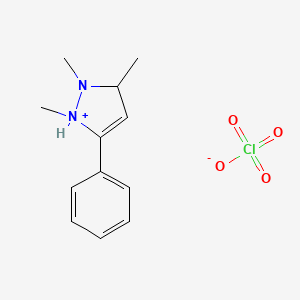

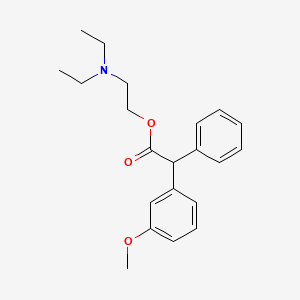


![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)

